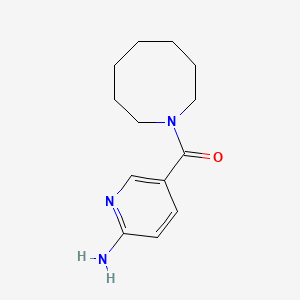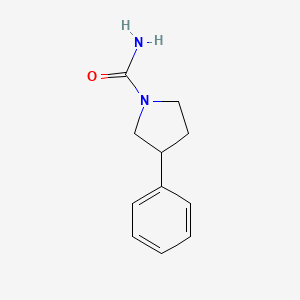
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone, also known as APAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. APAM is a selective inhibitor of the Kv1.3 potassium channel, which plays a crucial role in the activation of T-cells in the immune system. In
Wirkmechanismus
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone selectively inhibits the Kv1.3 potassium channel, which is predominantly expressed in T-cells. The inhibition of this channel leads to the suppression of T-cell activation, as the Kv1.3 potassium channel plays a crucial role in the activation of T-cells. The inhibition of the Kv1.3 potassium channel has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In T-cells, the inhibition of the Kv1.3 potassium channel leads to the suppression of cytokine production and T-cell proliferation. In cancer cells, the inhibition of the Kv1.3 potassium channel leads to the induction of apoptosis and the suppression of cancer cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has a number of advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel and its ability to cross the blood-brain barrier. However, (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage.
Zukünftige Richtungen
There are a number of future directions for research on (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone. One area of research is the development of more potent and selective inhibitors of the Kv1.3 potassium channel. Another area of research is the investigation of the potential applications of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Synthesemethoden
The synthesis of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone involves the reaction of 6-aminopyridine with 1,3-dibromopropane, followed by the reduction of the resulting 6-(azocan-1-yl)pyridin-3-amine with sodium borohydride. The final step involves the reaction of the resulting 6-(azocan-1-yl)pyridin-3-amine with methyl isocyanate to produce (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to suppress the activation of T-cells, which play a key role in the pathogenesis of autoimmune diseases. (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has also been studied for its potential use in cancer treatment, as the Kv1.3 potassium channel has been shown to play a role in the proliferation and migration of cancer cells.
Eigenschaften
IUPAC Name |
(6-aminopyridin-3-yl)-(azocan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-7-6-11(10-15-12)13(17)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFBPIDWQFIBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)


![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)